molecular formula C3H4Cl2 B155052 cis-1,3-DICHLOROPROPENE CAS No. 10061-01-5

cis-1,3-DICHLOROPROPENE

Cat. No. B155052
CAS RN: 10061-01-5
M. Wt: 110.97 g/mol
InChI Key: UOORRWUZONOOLO-UPHRSURJSA-N
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Description

cis-1,3-Dichloropropene (cis-1,3-DCP) is a chlorinated hydrocarbon with significant industrial and agricultural applications. It is commonly used as a soil fumigant for nematode control in various crops. The compound has two geometric isomers, cis and trans, with the cis isomer being the focus of this analysis .

Synthesis Analysis

The synthesis of cis-1,3-dichloropropene is not directly detailed in the provided papers. However, related compounds and methods can offer insight into potential synthetic routes. For example, the preparation of trans or cis-1-chloroalkenes from trans or cis-1,2-dichloroethylene involves treatment with Grignard reagents, which could be adapted for the synthesis of cis-1,3-DCP .

Molecular Structure Analysis

The molecular structure of cis-1,3-DCP can be inferred from studies on similar molecules. For instance, the crystal and molecular structure of all cis-1,6-dichlorodeca-1,3,6,8-tetraene provides information on the chlorine substitution effects on the molecular geometry, which could be relevant to understanding the structure of cis-1,3-DCP . Additionally, the conformational composition of cis-1,4-dichloro-2-butene as determined by gas phase electron diffraction gives insights into the bond angles and distances that might be expected in cis-1,3-DCP .

Chemical Reactions Analysis

The chemical behavior of cis-1,3-DCP can be partially understood through its interactions in biological systems and its detection methods. For instance, the determination of cis- and trans-1,3-dichloropropene in whole rat blood by gas chromatography indicates that the compound can be metabolized and quantified in biological tissues . This suggests that cis-1,3-DCP undergoes metabolic reactions in living organisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-1,3-DCP can be deduced from studies on its absorption and detection. The dermal absorption study of cis-1,3-DCP vapor in human volunteers shows that the compound can penetrate the skin, albeit at a much lower rate than inhalation, indicating its volatility and potential occupational exposure risks . The analytical method developed for quantitating low concentrations of cis-1,3-DCP in whole rat blood by gas chromatography also provides evidence of its chemical stability and reactivity, which are important for its detection and measurement in various matrices .

Relevant Case Studies

Case studies involving cis-1,3-DCP primarily focus on its detection in biological systems and its effects on human health. The study on dermal absorption of cis-1,3-DCP vapor in humans is a direct case study that assesses the relevance of skin absorption as a route of entry compared to inhalation . This study is particularly relevant for understanding the occupational exposure and health risks associated with the use of cis-1,3-DCP as a fumigant.

Scientific Research Applications

Application in Agriculture as a Soil Fumigant

  • Specific Scientific Field : Agriculture, specifically in the control of soil-borne diseases, insect pests, and other pathogens .

  • Methods of Application or Experimental Procedures : The compound can be applied to the soil via either shank injection into the soil or drip irrigation. After application, it rapidly permeates into the air-filled soil porosity by volatilization .

Application in Water Treatment

  • Methods of Application or Experimental Procedures : The compound is detected in water samples using analytical methods. Once identified, various treatment technologies can be applied to remove it from the water. These technologies include air stripping, activated carbon adsorption, and advanced oxidation processes .

Application in Chemical Industry

  • Methods of Application or Experimental Procedures : The compound is produced industrially by either high-temperature chlorination of propene or by dehydration of 1,3-dichloro-2-propanol . It can then be used in various chemical reactions to produce other compounds.

  • Results or Outcomes : The use of 1,3-Dichloropropene in the chemical industry allows for the production of a wide range of other chemicals. The specific results or outcomes would depend on the particular chemical reactions involved .

Safety And Hazards

Cis-1,3-Dichloropropene is flammable and toxic . It can cause irritation to eyes, skin, and the respiratory system . It is also suspected of causing genetic defects and cancer .

properties

IUPAC Name

(Z)-1,3-dichloroprop-1-ene
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InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1-
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InChI Key

UOORRWUZONOOLO-UPHRSURJSA-N
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Canonical SMILES

C(C=CCl)Cl
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Isomeric SMILES

C(/C=C\Cl)Cl
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Molecular Formula

C3H4Cl2
Record name CIS-1,3-DICHLORO-1-PROPENE
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DSSTOX Substance ID

DTXSID1032305
Record name (Z)-Dichloropropene
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Molecular Weight

110.97 g/mol
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Physical Description

Cis-1,3-dichloro-1-propene is a colorless to amber liquid with a sweetish odor. (NTP, 1992), Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] [NIOSH]
Record name CIS-1,3-DICHLORO-1-PROPENE
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Record name 1,3-Dichloropropene
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Boiling Point

219.7 °F at 760 mmHg (NTP, 1992), 104.3 °C
Record name CIS-1,3-DICHLORO-1-PROPENE
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, and chloroform, Miscible with hydrocarbons, halogenated solvents, esters, and ketones, In water, 2,700 mg/l @ 25 °C.
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Density

1.217 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C
Record name CIS-1,3-DICHLORO-1-PROPENE
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Vapor Density

1.4 AT 37.8 °C (AIR= 1)
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Vapor Pressure

43 mmHg at 77 °F (NTP, 1992), 28.0 [mmHg], 26.3 mm Hg @ 20 °C
Record name CIS-1,3-DICHLORO-1-PROPENE
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Record name 1,3-Dichloropropene
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Mechanism of Action

Molecular orbital calculations were used to clarify the mechanism of mutagenic action of various substituted allyl chlorides. Computed molecular properties were compared with experimental mutagenic potentials of these allylic cmpd. In agreement with the experiment, the computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations whih then react with nucleophilic centers of nucleic acid bases. The usefulness of computed propertiee in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials.
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Impurities

1,2-Dichloropropane (isomers not specified) may be present in small quantities (<0.1%) /Telone C-17/
Record name CIS-1,3-DICHLOROPROPENE
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Product Name

(Z)-1,3-Dichloropropene

Color/Form

COLORLESS LIQUID

CAS RN

10061-01-5, 542-75-6
Record name CIS-1,3-DICHLORO-1-PROPENE
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Record name 1,3-DICHLOROPROPENE, (1Z)-
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Synthesis routes and methods

Procedure details

Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.
[Compound]
Name
alkyltrimethyl ammonium chloride
Quantity
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reactant
Reaction Step One
[Compound]
Name
alkylaryltrimethyl ammonium chloride
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[Compound]
Name
monoalkyldimethylbenzyl ammonium
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[Compound]
Name
alkyldimethylbenzyl ammonium chlorides
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Name
substituted benzyl quaternary ammonium
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Name
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
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Reaction Step Eight
[Compound]
Name
Dialkyldimethyl ammonium
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Name
didecyldimethyl ammonium halides
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[Compound]
Name
Heteroaromatic ammonium salts
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Reaction Step Fourteen
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Name
cetylpyridinium halide
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[Compound]
Name
quaternary ammonium
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[Compound]
Name
Monoalkyltrimethyl ammonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,170
Citations
W Zheng, J Gan, SK Papiernik… - Environmental science & …, 2007 - ACS Publications
The prevalent use of soil fumigants has resulted in air pollution in some agricultural regions. Our previous research showed that application of thiosulfate fertilizers at the soil surface …
Number of citations: 9 pubs.acs.org
S Kežić, AC Monster, AJW Verplanke… - Human & …, 1996 - journals.sagepub.com
Soil fumigation with DCP accounts for 80% of the total pesticide used in the Dutch flower-bulb cultured In the past, the commercially available DCP-fumigants contained a mixture of cis-…
Number of citations: 15 journals.sagepub.com
RSH Yang - Residue Reviews: Reviews of Environmental …, 1986 - Springer
3-Dichloropropene, the main ingredient of Telone II ®1 , was introduced as a commercial fumigant in 1955 (Berry et al. 1980). A preparation containing 1,3-dichloropropene and 1,2-…
Number of citations: 29 link.springer.com
M Schneider, GB Quistad… - Chemical research in …, 1998 - ACS Publications
1,3-Dichloropropene (1,3-D), a major soil fumigant nematicide, is genotoxic in many types of assays, leading to its classification as possibly carcinogenic in humans. This study tests in …
Number of citations: 13 pubs.acs.org
GJ Poelarends, M Wilkens, MJ Larkin… - Applied and …, 1998 - Am Soc Microbiol
The gram-negative bacterium Pseudomonas cichorii 170, isolated from soil that was repeatedly treated with the nematocide 1,3-dichloropropene, could utilize low concentrations of 1,3-…
Number of citations: 139 journals.asm.org
MJ Bartels, KA Brzak, AL Mendrala… - Chemical Research in …, 2000 - ACS Publications
1,3-Dichloropropene (DCP) is used in agriculture for the control of nematodes in a variety of food crops. The major routes of metabolism for this halogenated aliphatic compound involve …
Number of citations: 6 pubs.acs.org
S Gao, A Hendratna, R Shenk, T Pflaum - Proc. Ann. Int. Res. Conf. on …, 2006 - mbao.org
Materials and Methods: Sampling tubes tested included small XAD (ORBO 613, XAD-4, 6 x 75 mm, 80/40 mg, Supelco, Bellefonte, PA), large XAD (226-175, XAD-4, 8 x 150 mm, 400/…
Number of citations: 4 mbao.org
AJW Verplanke, LJ Bloemen, EJ Brouwer… - Occupational and …, 2000 - oem.bmj.com
OBJECTIVES To investigate the possible effects of occupational exposure to the nematocide cis-1,3-dichloropropene (cis-DCP) on function of the kidney and liver in the starch potato …
Number of citations: 16 oem.bmj.com
AJW Verplanke, LJ Bloemen, EJ Brouwer… - 2000 - Citeseer
Results—The geometric mean exposure of the application workers was 2.7 mg/m3 (8 hour time weighted average (8 hour TWA)); range 0.1–9.5 mg/m3. No diVerences were found …
Number of citations: 2 citeseerx.ist.psu.edu
EC Tuazon, R Atkinson, AM Winer, JN Pitts - Archives of Environmental …, 1984 - Springer
Thecis- andtrans-1,3-dichloropropene isomers are widely used as an insecticide fumigant in a variety of commercial formulations such as DD, ® Vidden D, ® Telone, ® Telone II, ® and …
Number of citations: 52 link.springer.com

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